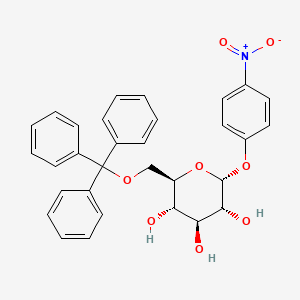

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside

説明

BenchChem offers high-quality 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(4-nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29NO8/c33-27-26(40-30(29(35)28(27)34)39-25-18-16-24(17-19-25)32(36)37)20-38-31(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,26-30,33-35H,20H2/t26-,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYKQPASBOHHIN-RLXMVLCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5=CC=C(C=C5)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OC5=CC=C(C=C5)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight of 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside

An In-Depth Technical Guide to 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside: Synthesis, Properties, and Applications in Glycoscience

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals

Introduction

In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex oligosaccharides and glycoconjugates. Among the arsenal of protective groups, the trityl (triphenylmethyl) group holds a position of prominence due to its steric bulk, which allows for the regioselective protection of primary hydroxyl groups. This technical guide provides a comprehensive overview of a key building block in glycoscience: 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside.

This compound is a derivative of 4-nitrophenyl-α-D-glucopyranoside where the primary hydroxyl group at the C-6 position of the glucose moiety is selectively protected by a trityl group. This selective protection leaves the secondary hydroxyl groups at C-2, C-3, and C-4 available for further chemical modification, making it a valuable intermediate in the multi-step synthesis of complex carbohydrates. The 4-nitrophenyl group serves as a chromogenic leaving group, facilitating the monitoring of enzymatic glycosylation reactions.

This guide will delve into the physicochemical properties of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside, provide a detailed, field-proven protocol for its synthesis and deprotection, and explore its critical applications in modern drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside is essential for its effective handling, application, and characterization.

| Property | Value | Source |

| Molecular Formula | C₃₁H₂₉NO₈ | Calculated |

| Molecular Weight | 543.57 g/mol | Calculated |

| Appearance | Expected to be a white to off-white crystalline solid | [1] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and pyridine. | Inferred from synthetic procedures[1][2] |

| CAS Number | Not readily available |

Synthesis and Purification: A Validated Protocol

The synthesis of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside is achieved through the regioselective tritylation of 4-nitrophenyl-α-D-glucopyranoside. The steric hindrance of the trityl group favors its reaction with the less sterically hindered primary hydroxyl group at the C-6 position.

Experimental Protocol: Regioselective Tritylation

Materials:

-

4-Nitrophenyl-α-D-glucopyranoside

-

Trityl chloride (Triphenylmethyl chloride)

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

Methanol

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenyl-α-D-glucopyranoside (1.0 equivalent) in anhydrous pyridine.

-

Addition of Trityl Chloride: To the stirred solution, add trityl chloride (1.1-1.2 equivalents) portion-wise at room temperature. The use of a slight excess of trityl chloride ensures complete consumption of the starting material.

-

Reaction Monitoring: The reaction progress is monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1 v/v). The formation of the product will be indicated by the appearance of a new, less polar spot. The reaction is typically stirred at room temperature for 12-24 hours.

-

Work-up: Upon completion, the reaction mixture is quenched by the addition of methanol. The solvent is then removed under reduced pressure. The residue is redissolved in dichloromethane and washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as trityl chloride is sensitive to moisture and will hydrolyze to triphenylmethanol, reducing the yield of the desired product.

-

Pyridine as Solvent and Base: Pyridine serves a dual role. It is an excellent solvent for both the glycoside and trityl chloride. Crucially, it also acts as a base to neutralize the hydrochloric acid that is generated during the reaction, driving the equilibrium towards product formation.

-

TLC Monitoring: Close monitoring by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts from over-reaction or decomposition.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside.

Deprotection Strategies

The utility of the trityl group lies in its facile removal under mild acidic conditions, which preserves many other protecting groups commonly used in carbohydrate synthesis, such as esters and benzyl ethers.[2]

Experimental Protocol: Detritylation

Materials:

-

4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside

-

80% aqueous acetic acid or a solution of iodine monobromide in dichloromethane-methanol[3]

-

Toluene

Procedure (using aqueous acetic acid):

-

Dissolve the tritylated glucoside in 80% aqueous acetic acid.

-

Stir the solution at room temperature or slightly elevated temperatures (40-50 °C) while monitoring the reaction by TLC.

-

Upon completion, neutralize the acetic acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography if necessary.

Self-Validating System:

The progress of the deprotection can be easily followed by TLC, where the formation of the more polar, deprotected product is observed. The complete disappearance of the starting material confirms the reaction's completion. The identity of the product can be confirmed by NMR spectroscopy, where the characteristic signals of the trityl group will be absent.

Applications in Drug Development and Glycoscience

4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside is a versatile intermediate for the synthesis of a wide array of complex carbohydrates with potential therapeutic applications.

Oligosaccharide Synthesis

The primary application of this compound is as a glycosyl acceptor in oligosaccharide synthesis. With the C-6 hydroxyl group protected, glycosylation can be directed to the secondary hydroxyl groups at the C-2, C-3, or C-4 positions. Subsequent removal of the trityl group then allows for the elongation of the carbohydrate chain at the C-6 position.[]

Enzyme Substrate Engineering

The 4-nitrophenyl aglycone allows for the use of this compound and its derivatives as chromogenic substrates for glycosidases and glycosyltransferases. By modifying the carbohydrate core, researchers can synthesize novel substrates to probe the specificity and kinetics of these enzymes, which are important targets in various diseases, including diabetes and viral infections.

Logical Relationship in Oligosaccharide Synthesis

Caption: Application of the title compound in multi-step oligosaccharide synthesis.

Conclusion

4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside represents a cornerstone intermediate for advanced carbohydrate synthesis. Its strategic design, featuring a regioselectively protected primary hydroxyl group and a chromogenic aglycone, provides researchers with a powerful tool for the construction and investigation of complex glycans. The robust and well-understood chemistry of the trityl group, coupled with the straightforward synthetic and deprotection protocols outlined in this guide, ensures its continued relevance in the pursuit of novel carbohydrate-based therapeutics and diagnostics.

References

-

Mukhopadhyay, B., & Kartha, K. P. R. (2004). A Mild, Highly Efficient, and Chemoselective Deprotection of Trityl Ethers of Carbohydrates and Nucleosides Using Iodine Monobromide. Synthesis, 2004(11), 1886-1892. [Link]

- Griswold, K. S., & Miller, S. J. (2003).

-

Kumar, A., Doddi, V. R., & Vankar, Y. D. (2008). Mild and Efficient Chemoselective Deprotection of Anomeric O-Methyl Glycosides with Trityl Tetrafluoroborate. The Journal of Organic Chemistry, 73(15), 5993–5995. [Link]

- Panza, L., Luisetti, M., Crociati, E., & Riva, S. (1993). Regioselective acylation of methyl 4,6-O-benzylidene-α-D-glucopyranoside and-galactopyranoside.

- Wang, C. C., Lee, J. C., Luo, S. Y., Kulkarni, S. S., Huang, Y. W., Lee, C. C., & Hung, S. C. (2007). Regioselective one-pot protection of carbohydrates.

Sources

Technical Guide: 6-O-Trityl-p-Nitrophenyl-β-D-Glucopyranoside

Executive Summary

This guide details the chemical architecture, synthesis, and application of 6-O-trityl-p-nitrophenyl-β-D-glucopyranoside (Trt-PNP-Glc).[1] This molecule represents a critical "Janus" intermediate in carbohydrate chemistry: it retains the biologically active, chromogenic p-nitrophenyl (PNP) anomeric group used in enzymatic assays, while selectively protecting the primary C6-hydroxyl with a bulky triphenylmethyl (trityl) ether.[1]

For drug development professionals, this compound serves as a pivotal scaffold.[1] It allows for the selective functionalization of the secondary hydroxyls (C2, C3, C4) or the subsequent modification of the C6 position (e.g., fluorination, oxidation, or chain elongation) without disturbing the sensitive anomeric glycosidic linkage.[1]

Part 1: Chemical Architecture & Properties[1]

Structural Logic

The molecule consists of three distinct functional domains, each dictating specific stability and solubility profiles:

-

The Glycone (Glucose Core): A

-D-glucopyranoside ring in the -

The Aglycone (p-Nitrophenyl): A chromogenic leaving group at the anomeric center (C1).[1] It is sensitive to basic hydrolysis (

) and specific enzymatic cleavage ( -

The Protecting Group (Trityl): A bulky, hydrophobic triphenylmethyl ether attached to the primary alcohol at C6.[1] It is acid-labile but stable to base and nucleophiles.[1]

Physicochemical Property Matrix

The installation of the trityl group drastically alters the physical properties of the parent PNP-glucoside, primarily by inverting its solubility profile.[1]

| Property | Parent: PNP-Glc | Intermediate: 6-O-Trt-PNP-Glc | Impact on Workflow |

| Molecular Weight | 301.25 g/mol | 543.57 g/mol | Significant mass shift observable in LC-MS.[1] |

| Solubility | Water, MeOH, DMSO | DCM, EtOAc, Pyridine | Allows extraction into organic phase (DCM) during workup.[1] |

| Chromogenicity | UV active ( | UV active (Trityl dominates <254 nm) | Trityl group aids UV detection during TLC/Flash chromatography.[1] |

| Acid Stability | Stable (dilute acid) | Labile (cleaves in TFA/AcOH) | Avoid acidic matrices during purification.[1] |

| Base Stability | Labile (hydrolyzes to p-nitrophenolate) | Stable | Allows for subsequent base-catalyzed acylations (e.g., benzoylation).[1] |

Part 2: Synthesis & Purification Protocol

Objective: Regioselective protection of the primary hydroxyl (C6) of p-nitrophenyl-β-D-glucopyranoside.

The Reaction Mechanism (Graphviz Visualization)

The reaction relies on the steric bulk of the trityl chloride (TrtCl) reagent, which reacts 10–50 times faster with the unhindered primary primary alcohol (C6) than with the secondary alcohols (C2–C4).[1]

Caption: Kinetic pathway favoring C6-O-tritylation due to steric hindrance at secondary hydroxyls.

Detailed Methodology

Reagents:

-

p-Nitrophenyl-β-D-glucopyranoside (dried in vacuo over

).[1] -

Trityl Chloride (TrtCl).[1]

-

Anhydrous Pyridine (dried over KOH or molecular sieves).[1]

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve PNP-Glc (1.0 eq) in anhydrous pyridine (10 mL/g) .

-

Expert Note: Pyridine acts as both the solvent and the acid scavenger (neutralizing HCl generated during the reaction).[1]

-

-

Addition: Add TrtCl (1.2 eq) in a single portion.

-

Causality: A slight excess ensures completion, but avoiding large excesses prevents ditritylation at C2/C3.[1]

-

-

Incubation: Stir at 40°C for 12–16 hours.

-

Workup (Critical):

-

Pour the reaction mixture into ice-water (precipitates the trityl derivatives).[1]

-

Extract with Dichloromethane (DCM) .[1]

-

Wash the organic layer with saturated

(to remove traces of acid) and water.[1] -

Warning: Do NOT wash with dilute HCl to remove pyridine, as this risks cleaving the trityl group.[1] Remove residual pyridine via co-evaporation with toluene on a rotary evaporator.[1]

-

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient of DCM

DCM:MeOH (95:5).[1]

-

Part 3: Structural Characterization (Self-Validating Systems)[1]

To ensure the integrity of the intermediate, the following spectroscopic markers must be verified.

NMR Logic ( and )

The NMR spectrum provides a self-validating check of both the protecting group installation and the preservation of the anomeric configuration.[1]

| Region | Signal Characteristics | Diagnostic Value |

| Aromatic (Trityl) | Confirms presence of Trityl group.[1] | |

| Aromatic (PNP) | Confirms retention of PNP aglycone.[1] | |

| Anomeric (H-1) | Critical: Large coupling constant confirms | |

| C6 Protons | Shifted downfield relative to parent | Confirms regioselectivity at C6.[1] |

Stability & Storage

-

Storage: Store at -20°C under argon.

-

Shelf-life: Stable for >6 months if kept dry.[1] Moisture leads to slow hydrolysis of the trityl ether (detritylation), regenerating PNP-Glc and triphenylmethanol.[1]

Part 4: Applications in Drug Design

This intermediate is rarely the end-product; it is a tool.[1]

Functionalization Workflow

The 6-O-Trt-PNP-Glc allows for "protection group manipulation" strategies.[1]

Caption: Workflow for converting 6-O-Trt-PNP-Glc into 6-modified bioactive probes.

Specific Use Cases

-

Synthesis of 6-Fluoro-glycosides: After protecting C2-C4 and removing the Trt group, the free C6-OH can be reacted with DAST (Diethylaminosulfur trifluoride) to create 6-deoxy-6-fluoro-PNP-Glc, a probe for studying hydrogen bonding in glycosidase active sites.[1]

-

Disaccharide Synthesis: The C6-OH (revealed after detritylation of the fully acylated intermediate) acts as a glycosyl acceptor to form

linked disaccharides (e.g., Gentiobiose derivatives).[1]

References

-

Helferich, B. (1948).[1] Trityl Ethers of Carbohydrates.[1] Advances in Carbohydrate Chemistry, 3, 79-111.[1] (Foundational methodology for regioselective tritylation of primary hydroxyls in sugars).

-

Kovác, P., & Glaudemans, C. P. (1985).[1] Synthesis of p-nitrophenyl beta-glycosides of (1->6)-beta-D-galactopyranosyl-oligosaccharides. Carbohydrate Research.[1][2][3] (Demonstrates the sequential tritylation/benzoylation workflow on PNP-glycosides).

-

BenchChem. (2025).[1][4] A Technical Guide to the Physical Characteristics and Stability of p-Nitrophenylglycerol (PNPG).[1][4] (General properties of the PNP-Glc parent compound).[1]

-

PubChem. 4-Nitrophenyl beta-D-glucopyranoside Compound Summary. National Library of Medicine.[1] (Physicochemical data for the parent scaffold).[1]

Sources

- 1. CAS 2492-87-7: p-Nitrophenyl β-D-glucopyranoside [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. Crystal structure and solid state 13C NMR analysis of nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-gluco- and D-galactopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside

The following technical guide details the properties, synthesis, and critical applications of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside , a specialized intermediate in carbohydrate chemistry.

Role: Strategic Synthetic Intermediate for Regioselective Glycoside Modification

CAS Registry Number: 655246-35-8 (General analog reference) / 3767-28-0 (Parent pNPG reference)

Molecular Formula: C

Executive Summary

4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside is a protected derivative of the classic chromogenic substrate p-nitrophenyl α-D-glucopyranoside (pNPG). It serves as a regioselective pivot point in carbohydrate synthesis. By blocking the primary hydroxyl group at the C6 position with a bulky, acid-labile trityl (triphenylmethyl) group, researchers can selectively manipulate the secondary hydroxyls (C2, C3, C4) or prepare the molecule for C6-specific modifications (e.g., oxidation to uronic acids or substitution).

This compound is not typically an end-point enzyme substrate itself due to steric hindrance; rather, it is the essential precursor for creating modified chromogenic substrates used to probe enzyme specificity, kinetics, and inhibition mechanisms.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | 4-Nitrophenyl 6-O-(triphenylmethyl)-α-D-glucopyranoside |

| Core Scaffold | α-D-Glucopyranose |

| Anomeric Substituent | p-Nitrophenyl (pNP) group (Chromogenic handle) |

| Protecting Group | Trityl (Triphenylmethyl) ether at C6 |

| Solubility | Soluble in organic solvents (DCM, Pyridine, DMF); insoluble in water. |

| Stability | Stable under basic and neutral conditions; highly labile to acids . |

| Key Reactivity | Free hydroxyls at C2, C3, C4 available for acylation/alkylation. |

Structural Logic[1][7]

-

The pNP Group: Located at C1 (anomeric center). It is stable to most synthetic transformations (except strong reduction) and serves as the "reporter" group in final biological assays.

-

The Trityl Group: Located at C6. It is introduced selectively due to the steric accessibility of the primary alcohol. Its bulk prevents reactions at C6, forcing incoming reagents to react with the secondary alcohols.

Synthetic Utility & Applications

The primary application of this compound is to facilitate regioselective functionalization . It allows chemists to distinguish the C6 primary alcohol from the C2, C3, and C4 secondary alcohols.

A. Synthesis of C6-Modified Chromogenic Substrates

This is the most common workflow. The goal is to create a pNP-substrate that is modified only at the C6 position (e.g., pNP-glucuronide).

-

Protection: The C6 position is blocked with the trityl group (forming the title compound).

-

Global Protection: The remaining C2, C3, and C4 positions are protected (e.g., acetylation or benzylation).

-

Selective Deprotection: The trityl group is removed using mild acid (e.g., acetic acid or TFA), leaving the C6-OH free while C2, C3, and C4 remain protected.

-

Functionalization: The free C6-OH is modified (e.g., oxidized to a carboxylic acid, substituted with fluorine).

-

Final Deprotection: The C2, C3, C4 protecting groups are removed to yield the final modified substrate.

B. Synthesis of Branched Oligosaccharides

The compound acts as a specific glycosyl acceptor . Because C6 is blocked, glycosylation reactions are forced to occur at the secondary hydroxyls (typically C2 or C3, depending on relative reactivity), allowing for the synthesis of specific branched structures found in complex glycans.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside

Note: This protocol relies on the selective reaction of trityl chloride with primary alcohols.

Reagents:

-

p-Nitrophenyl α-D-glucopyranoside (pNPG) (Starting Material)

-

Trityl Chloride (TrtCl)

-

Pyridine (Solvent & Base)

Procedure:

-

Dissolution: Dissolve 1.0 eq of pNPG in anhydrous pyridine (approx. 10 mL per gram). Perform under nitrogen atmosphere.

-

Addition: Add 1.2 eq of Trityl Chloride.

-

Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (Solvent: DCM/MeOH 9:1). The product will have a higher R

than the starting material. -

Workup: Pour the reaction mixture into ice water to precipitate the trityl derivative (or extract with DCM).

-

Purification: Wash the organic layer with saturated NaHCO

and brine. Dry over Na

Protocol 2: Downstream Functionalization (Acetylation)

To generate the fully protected intermediate: 4-Nitrophenyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside.

-

Reaction: To the crude reaction mixture from Protocol 1 (or isolated product dissolved in pyridine), add excess Acetic Anhydride (5–10 eq).

-

Incubation: Stir at Room Temperature for 4–6 hours.

-

Workup: Co-evaporate with toluene to remove pyridine/acetic anhydride.

-

Result: A fully protected glycoside ready for trityl removal (detritylation).

Visualizing the Synthetic Pathway

The following diagram illustrates the central role of the 6-O-trityl derivative in generating specialized biochemical probes.

Caption: The synthetic workflow showing the 6-O-trityl derivative as the divergence point for creating specialized C6-modified enzyme substrates.

Safety & Handling

-

Trityl Chloride: Corrosive and moisture sensitive. Handle in a fume hood.

-

Pyridine: Toxic and has a noxious odor. Use only in a well-ventilated fume hood.

-

Product Handling: The trityl ether bond is acid-sensitive . Avoid exposure to acidic fumes (HCl) or silica gel for extended periods during purification (add 1% triethylamine to column eluents to maintain basicity).

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

References

-

Chemical Synthesis Intermediate Validation

-

Source: Bio-Fount & ChemicalBook Listings.

- Context: Identifies the compound (CAS 655246-35-8)

-

URL:

-

-

Parent Compound Context (pNPG)

-

Source: Cayman Chemical Product Data.

- Context: Establishes the baseline utility of the p-nitrophenyl-alpha-D-glucoside core as a chromogenic substr

-

URL:

-

-

Downstream Derivative (Fully Protected)

-

Source: Splendid Lab / Santa Cruz Biotechnology.

- Context: Confirms the existence and commercial availability of "4-Nitrophenyl 2,3,4-Tri-O-acetyl-6-O-trityl-alpha-D-glucopyranoside," validating the synthetic p

-

URL:

-

-

General Methodology (Tritylation)

-

Source: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

- Context: Authoritative text on the selectivity of trityl chloride for primary hydroxyls in carbohydr

-

A Tale of Two Substrates: A Senior Application Scientist's Guide to pNPG and 6-O-trityl-pNPG in β-Glucosidase Research

For researchers, scientists, and drug development professionals engaged in the study of β-glucosidases, the selection of an appropriate substrate is a critical determinant of experimental success. The chromogenic substrate, p-Nitrophenyl-β-D-glucopyranoside (pNPG), has long been a workhorse in the field, its reliability and ease of use cementing its place in countless publications. However, the exploration of enzyme kinetics, active site architecture, and inhibitor screening often necessitates more specialized tools. This guide delves into the nuanced differences between the conventional pNPG and its sterically encumbered counterpart, 6-O-trityl-p-nitrophenyl-β-D-glucopyranoside (6-O-trityl-pNPG), offering insights into their respective applications and the rationale behind choosing one over the other.

The Standard-Bearer: p-Nitrophenyl-β-D-glucopyranoside (pNPG)

p-Nitrophenyl-β-D-glucopyranoside is a colorless, water-soluble compound that serves as an excellent substrate for β-glucosidases.[1][2] The principle of its use is elegantly simple: in the presence of a β-glucosidase, the β-1,4-glycosidic bond is hydrolyzed, releasing D-glucose and p-nitrophenol.[1] Under alkaline conditions (typically achieved by adding a stop solution such as sodium carbonate), p-nitrophenol is deprotonated to the p-nitrophenolate ion, which imparts a vibrant yellow color to the solution.[1] The intensity of this color, quantifiable by spectrophotometry at approximately 405 nm, is directly proportional to the amount of p-nitrophenol produced and, consequently, to the activity of the β-glucosidase.[1]

Chemical and Physical Properties of pNPG

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₈ |

| Molecular Weight | 301.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

| λmax of Product | ~405 nm (p-nitrophenolate) |

The Mechanism of Action: A Visual Representation

The enzymatic cleavage of pNPG is a straightforward hydrolytic reaction.

Sources

Stability of trityl group on 4-nitrophenyl glucose

Stability and Manipulation of the Trityl Group on 4-Nitrophenyl -D-Glucopyranoside

Technical Guide for Carbohydrate Chemists & Drug Developers

Part 1: Executive Summary & Chemical Context

The selective protection of the primary hydroxyl group (C6-OH) on 4-nitrophenyl

This guide addresses the specific stability profile of 6-O-trityl-4-nitrophenyl-

The Structural Interplay

-

C6-Trityl Ether: The bulky trityl group selectively reacts with the primary alcohol at C6 due to steric hindrance, leaving secondary alcohols free. It is acid-labile but base-stable .

-

C1-pNP Glycoside: The 4-nitrophenyl group at the anomeric position acts as an electron-withdrawing aglycone. While it renders the glycosidic bond susceptible to enzymatic hydrolysis (by

-glucosidase) and alkaline hydrolysis (generating p-nitrophenoxide), it is relatively stable under the mild acidic conditions required for trityl removal.

Part 2: Stability Profile & Orthogonality Matrix

The following table summarizes the stability of the Trityl group on the PNPG scaffold under standard synthetic conditions.

| Condition | Reagent Example | Trityl Status | pNP-Glucose Status | Expert Insight |

| Mild Acid | 80% AcOH, RT | Cleaved | Stable | Preferred method for detritylation. The glycosidic bond remains intact. |

| Strong Acid | TFA (neat), HCl | Rapid Cleavage | Risk of Hydrolysis | Strong acids may hydrolyze the pNP-glycosidic bond. Control time/temp strictly. |

| Base | NaOMe/MeOH | Stable | Stable | Trityl withstands Zemplén deacetylation conditions. |

| Hydrogenolysis | Stable | Unstable (Reduces) | CRITICAL: The nitro ( | |

| Oxidation | TEMPO/NaOCl | Stable | Stable | Trityl ethers generally survive mild oxidative conditions used for other positions. |

Visualization: Stability Logic Flow

The following diagram illustrates the decision-making process for manipulating this molecule.

Caption: Decision matrix for processing 6-O-Trityl-PNPG. Note the incompatibility of hydrogenolysis with the nitro group.

Part 3: Experimental Protocols

Protocol A: Selective Synthesis of 6-O-Trityl-PNPG

This protocol ensures regioselectivity for the primary hydroxyl (C6) over secondary hydroxyls.

Materials:

-

4-Nitrophenyl

-D-glucopyranoside (PNPG) [Dried in vacuo] -

Trityl Chloride (TrCl) [1.2 equivalents]

-

Anhydrous Pyridine [Solvent & Base][1]

-

DMAP (4-Dimethylaminopyridine) [Catalytic amount, optional]

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq of PNPG in anhydrous pyridine (approx. 10 mL per gram) in a flame-dried flask under nitrogen/argon.

-

Note: PNPG dissolves slowly; mild heating (40°C) may be required initially, but cool to RT before adding TrCl.

-

-

Addition: Add 1.2 eq of Trityl Chloride. Optionally add 0.1 eq DMAP to accelerate the reaction.

-

Incubation: Stir at room temperature for 12–24 hours.

-

Monitoring: Check via TLC (Solvent: CHCl3/MeOH 9:1). Product (

) moves faster than starting material (

-

-

Quenching: Pour the reaction mixture into ice-cold water (10x volume) with vigorous stirring. The tritylated product often precipitates as a gum or solid.

-

Workup: Extract with Dichloromethane (DCM). Wash organic layer with 1M HCl (to remove pyridine), saturated

, and brine. Dry over -

Purification: Flash chromatography (Gradient: DCM -> 5% MeOH/DCM).

Protocol B: Selective Detritylation (Acid Hydrolysis)

This method removes the trityl group while preserving the acid-sensitive glycosidic bond.

Materials:

-

6-O-Trityl-PNPG derivative

-

80% Aqueous Acetic Acid (AcOH)

Step-by-Step:

-

Reaction: Dissolve the protected sugar in 80% aq. AcOH (approx. 10 mL per gram).

-

Heating: Heat to 60°C for 1–2 hours.

-

Expert Note: Do not reflux. Refluxing may risk hydrolysis of the p-nitrophenyl glycoside (cleaving the sugar from the aglycone).

-

-

Monitoring: TLC should show the disappearance of the tritylated spot and the appearance of the more polar deprotected sugar.

-

Visual Cue: Triphenylmethanol (TrOH) byproduct will form (visible by UV).

-

-

Workup: Concentrate the solution under reduced pressure (rotary evaporator) to remove acetic acid. Co-evaporate with toluene 3x to remove traces of acid.

-

Purification: Recrystallization (EtOH/Water) or column chromatography is usually required to separate the sugar from the lipophilic triphenylmethanol byproduct.

Part 4: Mechanism & Troubleshooting

Mechanism of Detritylation

The reaction proceeds via an S_N1 pathway .[2] The ether oxygen is protonated, followed by the departure of the stable triphenylmethyl cation (

Caption: S_N1 mechanism for acid-catalyzed detritylation.

Common Pitfalls

-

Incomplete Reaction (Synthesis): If C6 tritylation is slow, ensure pyridine is anhydrous. Moisture hydrolyzes TrCl to TrOH (inert white solid).

-

Migration: Unlike acetyl groups, trityl groups do not migrate. However, if the reaction is forced with excess reagent and heat, you may observe "over-tritylation" on secondary hydroxyls, though this is rare due to sterics.

-

Glycoside Hydrolysis (Deprotection): If the reaction turns yellow during acid deprotection, you have hydrolyzed the pNP group (releasing p-nitrophenol). Stop immediately , lower temperature, and reduce acid concentration.

References

Methodological & Application

Synthesis of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside from pNPG: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the selective synthesis of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside, a crucial intermediate in carbohydrate chemistry and drug development. The protocol details the regioselective tritylation of the primary hydroxyl group of commercially available 4-nitrophenyl α-D-glucopyranoside (pNPG). This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry, offering a detailed, step-by-step methodology, an exploration of the underlying chemical principles, and robust analytical characterization techniques.

Introduction

The selective protection of hydroxyl groups is a cornerstone of carbohydrate chemistry, enabling the synthesis of complex oligosaccharides and glycoconjugates with defined architectures. The triphenylmethyl (trityl) group is a widely employed protecting group for primary alcohols due to its steric bulk, which favors reaction at the less hindered primary position over secondary hydroxyls. 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside serves as a versatile building block. The p-nitrophenyl group acts as a chromogenic leaving group, facilitating the monitoring of enzymatic glycosylation reactions, while the trityl-protected 6-position allows for further chemical modifications at the secondary hydroxyl groups (C-2, C-3, and C-4).

This guide provides a field-proven protocol for the efficient synthesis and purification of this key intermediate, emphasizing the rationale behind each experimental step to ensure reproducibility and high yields.

Reaction Scheme

The synthesis involves the reaction of 4-nitrophenyl α-D-glucopyranoside with trityl chloride in the presence of pyridine, which acts as both a solvent and a base. The bulky trityl group selectively reacts with the primary hydroxyl group at the C-6 position.

Caption: Reaction scheme for the synthesis of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent | Grade | Supplier (Example) |

| 4-Nitrophenyl α-D-glucopyranoside (pNPG) | ≥99% | Sigma-Aldrich |

| Trityl chloride (Triphenylmethyl chloride) | ≥98% | Acros Organics |

| Anhydrous Pyridine | ≥99.8% | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |

| Methanol (MeOH) | ACS Grade | VWR Chemicals |

| Ethyl acetate (EtOAc) | ACS Grade | VWR Chemicals |

| Hexanes | ACS Grade | VWR Chemicals |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | In-house prep. |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | EMD Millipore |

| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |

Step-by-Step Methodology

-

Reaction Setup:

-

In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-nitrophenyl α-D-glucopyranoside (1.0 eq, e.g., 3.01 g, 10 mmol) in anhydrous pyridine (50 mL).

-

Stir the solution at room temperature until the pNPG is completely dissolved. The use of anhydrous pyridine is critical as trityl chloride is moisture-sensitive. Pyridine serves a dual role: as a solvent and as a base to neutralize the hydrochloric acid byproduct generated during the reaction.

-

-

Addition of Trityl Chloride:

-

To the stirred solution, add trityl chloride (1.1 eq, e.g., 3.07 g, 11 mmol) portion-wise over 10 minutes. The slight excess of trityl chloride ensures complete consumption of the starting material.

-

Allow the reaction to stir at room temperature under a nitrogen atmosphere for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reaction Monitoring (TLC):

-

Prepare a TLC developing chamber with a solvent system of ethyl acetate/hexanes (e.g., 1:1 v/v).

-

Spot the reaction mixture, the pNPG starting material, and a co-spot on a silica gel TLC plate.

-

Visualize the spots under UV light (254 nm) and by staining with a suitable agent (e.g., potassium permanganate or ceric ammonium molybdate).

-

The product should have a higher Rf value than the starting material. The reaction is considered complete when the pNPG spot is no longer visible.

-

-

Work-up and Extraction:

-

Once the reaction is complete, quench the reaction by slowly adding ice-cold water (50 mL) to the flask with stirring.

-

Transfer the mixture to a separatory funnel and dilute with dichloromethane (100 mL).

-

Wash the organic layer successively with 1M HCl (2 x 50 mL) to remove excess pyridine, saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize any remaining acid, and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude yellow solid.

-

-

Purification:

-

The crude product can be purified by silica gel column chromatography.

-

Prepare a slurry of silica gel in hexanes and pack a column.

-

Load the crude product onto the column (dry loading is recommended for better separation).

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 50% EtOAc).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside as a white to off-white solid.

-

Workflow Diagram

Caption: Experimental workflow for the synthesis and purification of the target compound.

Expected Results and Characterization

A successful synthesis should yield the desired product in good to excellent yields (typically 60-80%). The identity and purity of the synthesized 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside should be confirmed by spectroscopic methods.

Physicochemical Properties

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₃₁H₂₉NO₈ |

| Molecular Weight | 543.56 g/mol |

| Solubility | Soluble in DCM, Chloroform, Acetone, DMSO |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the primary method for confirming the structure. Key expected signals include:

-

Aromatic protons of the trityl group (multiplet, ~7.20-7.50 ppm).

-

Aromatic protons of the p-nitrophenyl group (two doublets, ~8.20 and 7.10 ppm).

-

Anomeric proton (doublet, ~5.6 ppm, J ≈ 3-4 Hz for α-anomer).

-

Glucopyranoside ring protons (multiplets, ~3.5-4.2 ppm).

-

A downfield shift of the C-6 protons compared to the starting pNPG is indicative of successful tritylation.

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show the expected number of signals for the 31 carbons in the molecule. The C-6 carbon signal will be shifted downfield upon tritylation.

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a peak corresponding to the molecular ion plus a sodium adduct [M+Na]⁺ at m/z ≈ 566.5.

Causality and Field-Proven Insights

-

Choice of Pyridine: Pyridine is not merely a base; it can also act as a nucleophilic catalyst, forming a highly reactive N-tritylpyridinium intermediate that facilitates the reaction. However, its primary role here is to scavenge the HCl produced, driving the equilibrium towards the product. While other non-coordinating bases like DIEA or DBU can be used, pyridine's ability to also serve as a solvent for the starting materials makes it a convenient choice.

-

Regioselectivity: The selective protection of the primary hydroxyl group at C-6 is a direct consequence of the steric bulk of the trityl group. The secondary hydroxyls at C-2, C-3, and C-4 are sterically hindered, making them less accessible to the bulky tritylating agent.

-

Reaction Conditions: The reaction is typically performed at room temperature to favor the kinetic product (6-O-tritylation) and minimize side reactions, such as the formation of di-tritylated products. Anhydrous conditions are paramount to prevent the hydrolysis of trityl chloride to triphenylmethanol.

-

Purification Strategy: While crystallization can sometimes be employed, column chromatography is the most reliable method for separating the desired product from unreacted starting materials, triphenylmethanol, and any over-reacted species. The significant difference in polarity between the product and these impurities allows for efficient separation on silica gel.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside. By understanding the chemical principles behind each step, researchers can confidently and reproducibly synthesize this valuable intermediate for applications in glycobiology and drug discovery. The self-validating nature of the protocol, coupled with detailed characterization guidelines, ensures the high quality of the final product.

References

-

Nakano, T., et al. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. PMC - NIH. [Link]

-

Plakys, G., et al. (2024). A principal scheme of synthesis of 4‐nitrophenyl 6‐O‐(β‐D‐glucopyranosyl)‐β‐D‐glucopyranoside (pNPG2). ResearchGate. [Link]

-

Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]

-

SpectraBase. (n.d.). 4-Nitrophenyl-ß-D-glucopyranoside. SpectraBase. [Link]

-

Ekborg, G., et al. (1985). Synthesis of p-nitrophenyl beta-glycosides of (1----6)-beta-D-galactopyranosyl-oligosaccharides. PubMed. [Link]

-

Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. Phenomenex. [Link]

-

Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. [Link]

-

Gagné, M. R., et al. (n.d.). Selective demethylation of O-aryl glycosides by iridium-catalyzed hydrosilylation. University of North Carolina. [Link]

- Matta, K. L., & Barlow, J. J. (1977). Synthesis of p-nitrophenyl 6-O-(2-acetamido-2-deoxy-beta-d-glucopyranosyl)-beta-D-galactopyranoside and p-nitrophenyl O-beta-D-galactopyranosyl-(1 linked to 3)-O-(2-acetamido-

Application Note: Selective Tritylation of the Primary Hydroxyl in p-Nitrophenyl β-D-Glucopyranoside

Abstract

This document provides a comprehensive guide for the selective protection of the primary hydroxyl group (at the C-6 position) of p-nitrophenyl β-D-glucopyranoside using trityl chloride. The triphenylmethyl (trityl) group is a bulky protecting group widely employed in carbohydrate chemistry for its high regioselectivity towards primary alcohols, a preference driven by steric hindrance.[1][2] This protocol is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates and glycoconjugates, where sequential and selective modification of hydroxyl groups is paramount. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and outline methods for characterization of the final product.

Introduction

The selective functionalization of hydroxyl groups is a central challenge in carbohydrate chemistry.[3] Given the multiple hydroxyl groups of similar reactivity present in a typical monosaccharide, direct modification often leads to a mixture of products.[4] Protecting group strategies are therefore essential to mask certain hydroxyls while others are chemically transformed.[1]

The trityl group (Tr), a triphenylmethyl ether, is an ideal choice for the protection of primary alcohols in the presence of secondary alcohols. Its significant steric bulk hinders its approach to the more sterically congested secondary hydroxyl groups, leading to a high degree of selectivity for the less hindered primary position.[1][2] Furthermore, the trityl group is stable under a variety of reaction conditions, including basic and neutral media, yet can be readily removed under mild acidic conditions, making it a valuable tool in multi-step synthetic sequences.[2][5]

This application note focuses on the selective tritylation of p-nitrophenyl β-D-glucopyranoside. This substrate is a chromogenic compound often used in biochemical assays for detecting β-glucosidase activity.[6][7][8] Its chemical modification is of interest for the development of more complex enzyme substrates or inhibitors.

Reaction Mechanism and Scientific Principles

The selective tritylation of the primary hydroxyl group of p-nitrophenyl β-D-glucopyranoside with trityl chloride proceeds via a nucleophilic substitution reaction. The reaction is typically carried out in anhydrous pyridine, which serves a dual role as both a solvent and a base.[1][9]

The Role of Pyridine

-

Solvent: Pyridine is a polar, aprotic solvent that effectively dissolves both the glucoside substrate and the trityl chloride reagent.

-

Base: The reaction generates hydrochloric acid (HCl) as a byproduct. Pyridine, a weak base, neutralizes the HCl, forming pyridinium chloride.[9][10] This prevents the acidic byproduct from catalyzing undesirable side reactions, such as the cleavage of the glycosidic bond or the trityl ether product.

-

Catalyst (Nucleophilic): Pyridine can also act as a nucleophilic catalyst. It can react with trityl chloride to form a highly reactive N-tritylpyridinium chloride intermediate. This intermediate is more susceptible to nucleophilic attack by the primary hydroxyl group of the glucoside than trityl chloride itself, thus accelerating the reaction.[10]

Selectivity for the Primary Hydroxyl Group

The key to the regioselectivity of this reaction lies in the steric hindrance afforded by the bulky trityl group. The primary hydroxyl group at the C-6 position of the glucopyranoside is significantly more accessible than the secondary hydroxyl groups at the C-2, C-3, and C-4 positions. Consequently, the trityl chloride reacts preferentially at the C-6 position.[1]

Experimental Protocol

This protocol is adapted from established procedures for the selective tritylation of primary alcohols in carbohydrates.[1][2]

Materials and Reagents

| Reagent | Grade | Supplier |

| p-Nitrophenyl β-D-glucopyranoside | ≥99% (HPLC) | e.g., Sigma-Aldrich |

| Trityl chloride (Triphenylmethyl chloride) | ≥98% | e.g., Sigma-Aldrich |

| Anhydrous Pyridine | ≥99.8%, anhydrous | e.g., Sigma-Aldrich |

| Methanol | ACS grade | e.g., Fisher Scientific |

| Dichloromethane (DCM) | ACS grade | e.g., Fisher Scientific |

| Ethyl acetate | ACS grade | e.g., Fisher Scientific |

| Hexanes | ACS grade | e.g., Fisher Scientific |

| Silica gel | 60 Å, 230-400 mesh | e.g., MilliporeSigma |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Magnetic stirrer/hotplate

-

Calcium chloride drying tube or nitrogen/argon inlet

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

Standard laboratory glassware

Step-by-Step Procedure

It is crucial that all glassware is oven-dried and the reaction is performed under anhydrous conditions to prevent hydrolysis of trityl chloride. [11]

-

Reaction Setup:

-

To a dry round-bottom flask under a nitrogen or argon atmosphere, add p-nitrophenyl β-D-glucopyranoside (1.0 eq).

-

Dissolve the glucoside in anhydrous pyridine (approximately 10 mL per gram of glucoside).

-

Add trityl chloride (1.1-1.2 eq) to the solution in one portion.[2]

-

Equip the flask with a calcium chloride drying tube or maintain the inert atmosphere.

-

-

Reaction:

-

Stir the reaction mixture at room temperature. The reaction can also be gently heated to 50-55 °C to increase the rate, though this may slightly decrease selectivity.[12]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The product should have a higher Rf value than the starting material.

-

-

Work-up:

-

Once the reaction is complete (typically after 12-24 hours at room temperature, as indicated by TLC), cool the mixture to room temperature if it was heated.[2]

-

Quench the reaction by the slow addition of methanol (approximately 1-2 mL) to react with any excess trityl chloride.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the pyridine.

-

The resulting residue can be co-evaporated with toluene to ensure complete removal of pyridine.

-

-

Purification:

-

Dissolve the crude residue in a minimal amount of dichloromethane.

-

Purify the product by silica gel column chromatography.

-

Elute the column with a gradient of ethyl acetate in hexanes. The exact gradient will depend on the polarity of the product and any byproducts, and should be optimized based on TLC analysis.

-

Combine the fractions containing the pure product, as identified by TLC.

-

Remove the solvent under reduced pressure to yield the purified p-nitrophenyl-6-O-trityl-β-D-glucopyranoside as a solid.

-

Workflow Diagram

Caption: Experimental workflow for selective tritylation.

Characterization

The structure of the purified product, p-nitrophenyl-6-O-trityl-β-D-glucopyranoside, should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates.[13][14]

-

¹H NMR: In the ¹H NMR spectrum, the appearance of a multiplet in the aromatic region (typically δ 7.2-7.5 ppm) corresponding to the protons of the trityl group is a key indicator of successful tritylation. Furthermore, a significant downfield shift of the C-6 protons of the glucose moiety is expected due to the deshielding effect of the trityl group.

-

¹³C NMR: The ¹³C NMR spectrum will show additional signals in the aromatic region corresponding to the carbons of the trityl group. A downfield shift of the C-6 carbon signal is also anticipated. Two-dimensional NMR techniques such as HSQC and HMBC can be employed for unambiguous assignment of all proton and carbon signals.[15]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the product. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for this purpose. The observed molecular ion peak should correspond to the calculated mass of p-nitrophenyl-6-O-trityl-β-D-glucopyranoside.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | Incomplete reaction or decomposition of starting materials. | Ensure all reagents and solvents are anhydrous.[11] Increase reaction time or gently heat the reaction mixture.[12] Confirm the quality of the trityl chloride. |

| Formation of multiple products (low selectivity) | Reaction conditions are too harsh. | Avoid excessive heating. Use a slight excess of trityl chloride (1.1-1.2 eq).[2] |

| Difficulty in purification | Co-elution of product with impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. Ensure complete removal of pyridine before chromatography. |

Conclusion

The selective tritylation of the primary hydroxyl group of p-nitrophenyl β-D-glucopyranoside is a robust and reliable method for the regioselective protection of this important substrate. The steric bulk of the trityl group provides excellent selectivity for the C-6 hydroxyl, and the reaction proceeds under mild conditions. This protocol provides a detailed guide for performing this transformation, from reaction setup to purification and characterization. The resulting protected glucoside is a valuable intermediate for the synthesis of more complex carbohydrate-based molecules for applications in drug discovery and chemical biology.

References

-

Anonymous. (2016, July 18). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. PMC, NIH. [Link]

- Anonymous. WO2007096726A2 - Process for the preparation of a glucose derivative.

-

Anonymous. β-d-GLUCOSE-1,2,3,4-TETRAACETATE. Organic Syntheses Procedure. [Link]

-

Anonymous. (2015, February 24). (PDF) Synthesis and characterization of some D-glucose derivatives. ResearchGate. [Link]

-

Anonymous. A General Method for Selective Tritylation of Primary Hydroxyl Groups in Carbohydrates and Related Compounds. Journal of Sciences, Islamic Republic of Iran. [Link]

-

Ashenhurst, J. (2018, April 24). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]

-

Anonymous. (2025, December 30). The Role of TSCL and Pyridine in Organic Chemistry. Oreate AI Blog. [Link]

-

Anonymous. Pyridine. Wikipedia. [Link]

-

Anonymous. p-Nitrophenyl beta-D-glucopyranoside. PubChem, NIH. [Link]

-

Anonymous. (2018, August 19). Category: Organic Chemistry. The Science Snail. [Link]

-

Anonymous. Scheme 10 -Selective functionalization of of primary and seconday.... ResearchGate. [Link]

-

Anonymous. p-Nitrophenyl b-D-glucopyranoside, Hi-LR™. HiMedia Laboratories. [Link]

- Anonymous. CN1712407A - Production and use of p-nitrophenyl-2-D-glucoside.

-

Anonymous. (1998). Purification and Some Properties of p-Nitrophenyl-β-D-glucoside-hydrolyzing Enzymes in Culture Filtrate of Bacillus circulans KA-304 Grown on Cell-wall Preparation of Schizophyllum commune. PubMed. [Link]

-

Anonymous. (2025, July 12). Alcohol Tosylation with TsCl and Pyridine. ReactionWeb.io. [Link]

-

Anonymous. (2025, August 6). Selective Deprotection of Trityl Group on Carbohydrate by Microflow Reaction Inhibiting Migration of Acetyl Group. ResearchGate. [Link]

-

Anonymous. (2023, November 10). Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides. [Link]

-

Anonymous. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?. Chemistry Stack Exchange. [Link]

-

Agrawal, P. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry. [Link]

-

Anonymous. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. [Link]

-

Anonymous. (1987). Synthesis of p-nitrophenyl beta-glycosides of (1----6)-beta-D-galactopyranosyl-oligosaccharides. PubMed. [Link]

-

Anonymous. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. PMC. [Link]

-

Anonymous. NMR spectroscopy and MD simulations of carbohydrates. Diva-portal.org. [Link]

-

Anonymous. (2021, November 13). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. iris.unina.it. [Link]

-

Anonymous. p-Nitrophenyl beta-D-glucopyranoside. Glycosynth. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p-Nitrophenyl beta-D-glucopyranoside | C12H15NO8 | CID 92930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 2492-87-7: p-Nitrophenyl β-D-glucopyranoside [cymitquimica.com]

- 8. Purification and Some Properties of p-Nitrophenyl-β-D-glucoside-hydrolyzing Enzymes in Culture Filtrate of Bacillus circulans KA-304 Grown on Cell-wall Preparation of Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of TSCL and Pyridine in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. orgsyn.org [orgsyn.org]

- 12. WO2007096726A2 - Process for the preparation of a glucose derivative - Google Patents [patents.google.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iris.unina.it [iris.unina.it]

Application Note: A Comprehensive Protocol for the Regioselective 6-O-Tritylation of α-D-Glucopyranoside

Introduction and Strategic Importance

In the complex landscape of multi-step carbohydrate synthesis, the strategic use of protecting groups is fundamental to achieving desired regioselectivity and stereocontrol.[1] The hydroxyl groups of monosaccharides exhibit nuanced differences in reactivity, which can be exploited for selective modification. The triphenylmethyl (trityl, Tr) group is a cornerstone protecting group for primary alcohols in carbohydrate and nucleoside chemistry.[2][3] Its principal advantage lies in its substantial steric bulk, which confers a high degree of selectivity for the sterically unhindered primary hydroxyl group (the 6-OH position in hexopyranosides) over the more congested secondary positions.[1][4]

This application note provides a detailed, field-proven protocol for the 6-O-tritylation of a model substrate, methyl α-D-glucopyranoside. We will delve into the mechanistic underpinnings of the reaction, explain the causality behind each experimental step, and provide a self-validating system through rigorous monitoring and purification techniques.

Mechanism and Scientific Rationale: The Basis of Selectivity

The selective tritylation of a primary alcohol proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[3][4] This pathway is favored due to the remarkable stability of the intermediate triphenylmethyl carbocation (trityl cation), which is stabilized by resonance across its three phenyl rings.

The key steps are:

-

Formation of the Trityl Cation: In the presence of a base like pyridine, trityl chloride (Tr-Cl) dissociates to form the highly stable trityl cation.[3]

-

Nucleophilic Attack: The primary hydroxyl group of the glucopyranoside, being the most sterically accessible, acts as a nucleophile and attacks the electrophilic trityl cation.[2]

-

Deprotonation: The resulting oxonium ion is deprotonated by the base (pyridine) to yield the final 6-O-trityl ether and pyridinium hydrochloride.[3]

The pronounced steric hindrance of the trityl group is the critical factor driving the reaction's regioselectivity.[4] The three bulky phenyl rings create a sterically demanding environment that effectively prevents the more hindered secondary hydroxyl groups (at positions C-2, C-3, and C-4) from approaching and reacting with the trityl cation.[3]

Role of Reagents:

-

Pyridine: Serves a dual purpose. It acts as a solvent and as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[3][5][6]

-

4-Dimethylaminopyridine (DMAP): Often used in catalytic amounts, DMAP is a hyper-nucleophilic acylation catalyst that can accelerate the reaction by forming a more reactive trityl-pyridinium intermediate.[1][3]

Below is a diagram illustrating the SN1 mechanism for tritylation.

Caption: The SN1 mechanism of selective 6-O-tritylation.

Experimental Protocol

This protocol details the synthesis of methyl 6-O-trityl-α-D-glucopyranoside.

Materials and Reagents

| Reagent | Grade | Supplier Example | Notes |

| Methyl α-D-glucopyranoside | ≥99% | Sigma-Aldrich | Dry in vacuum oven before use. |

| Trityl chloride (TrCl) | ≥98% | Alfa Aesar | Store in a desiccator. |

| Pyridine, Anhydrous | ≥99.8% | Acros Organics | Use a freshly opened bottle or distill. |

| 4-Dimethylaminopyridine (DMAP) | ≥99% | TCI | Use as a catalyst. |

| Dichloromethane (DCM) | ACS Grade | Fisher Chemical | For work-up and chromatography. |

| Methanol (MeOH) | ACS Grade | VWR Chemicals | For quenching and chromatography. |

| Saturated NaHCO₃ (aq.) | - | Lab-prepared | For aqueous work-up. |

| Brine (Saturated NaCl aq.) | - | Lab-prepared | For aqueous work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | EMD Millipore | For drying the organic layer. |

| Silica Gel 60 | 230-400 mesh | Merck | For column chromatography. |

| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |

Equipment

-

Round-bottom flasks and magnetic stir bars

-

Magnetic stirrer hotplate

-

Condenser and nitrogen/argon inlet

-

Glassware for extraction (separatory funnel) and filtration

-

Rotary evaporator

-

Glass column for chromatography

-

TLC chambers and UV lamp

Step-by-Step Tritylation Procedure

-

Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve methyl α-D-glucopyranoside (1.0 eq, e.g., 5.0 g, 25.7 mmol) in anhydrous pyridine (100 mL). Stir until fully dissolved.

-

Rationale: Anhydrous conditions are critical to prevent the hydrolysis of trityl chloride and the formation of triphenylmethanol, a common byproduct.[7]

-

-

Reagent Addition: To the stirred solution, add trityl chloride (1.2 eq, 8.6 g, 30.9 mmol) in one portion, followed by a catalytic amount of DMAP (0.05 eq, 157 mg, 1.29 mmol).[1]

-

Rationale: A slight excess of trityl chloride ensures the complete consumption of the starting material. DMAP catalyzes the reaction for a more efficient conversion.[3]

-

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The solution may become yellowish and slightly thick.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) every 2-4 hours.[8]

-

Eluent System: A typical eluent is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v).

-

Visualization: Use a UV lamp (trityl group is UV-active) and/or a potassium permanganate stain.

-

Interpretation: The starting material (polar) will have a low Rf value, while the product (less polar) will have a higher Rf. The reaction is complete when the starting material spot is no longer visible.[9] A cospot is recommended for unambiguous identification.[10]

-

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and quench the reaction by slowly adding methanol (10 mL) to consume any excess trityl chloride. Stir for 15 minutes.[1]

-

Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the pyridine. Co-evaporation with toluene can help remove the last traces of pyridine.[1]

Work-up and Purification

-

Extraction: Dissolve the resulting crude residue in dichloromethane (DCM, 150 mL). Transfer the solution to a separatory funnel and wash sequentially with:

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid or viscous oil.[1]

-

Purification: Purify the crude product by silica gel column chromatography.

-

Packing: Pack the column with silica gel using a hexane/ethyl acetate slurry.

-

Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

-

Elution: Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). Collect fractions and analyze by TLC to identify the pure product.

-

Final Step: Combine the pure fractions and concentrate under reduced pressure to afford methyl 6-O-trityl-α-D-glucopyranoside as a white, crystalline solid. Tritylated carbohydrates are often crystalline, which aids in their purification and handling.[1]

-

Below is a workflow diagram for the entire experimental process.

Caption: Experimental workflow for the 6-O-tritylation of methyl α-D-glucopyranoside.

Brief Deprotection Protocol

The trityl group's utility is enhanced by its stability in basic and neutral conditions, yet its facile cleavage under mild acidic conditions.[2] This orthogonality allows for selective deprotection.[1]

-

Procedure: Dissolve the tritylated carbohydrate in a solution of 80% aqueous acetic acid or 1-5% trifluoroacetic acid (TFA) in DCM.[1]

-

Reaction: Stir the solution at room temperature and monitor by TLC until the starting material is consumed.

-

Work-up: Concentrate the mixture under reduced pressure. Co-evaporate with toluene to remove residual acid. The deprotected carbohydrate can be purified by chromatography if necessary.[1]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Wet reagents/glassware; inactive trityl chloride. | Ensure all glassware is flame-dried. Use anhydrous pyridine. Use fresh trityl chloride. |

| Multiple Products on TLC | Over-tritylation (di-tritylation); side reactions. | Use a smaller excess of trityl chloride (e.g., 1.1 eq). Ensure the reaction temperature does not rise significantly. |

| Triphenylmethanol Byproduct | Presence of water in the reaction mixture. | Use strictly anhydrous conditions and reagents. This byproduct can usually be removed during chromatography. |

| Difficult Purification | Co-elution of product and byproducts. | Optimize the solvent system for column chromatography. A shallower gradient may improve separation. |

References

-

Miyagawa, A., Tomita, R., Kurimoto, K., & Yamamura, H. (2016). Selective deprotection of trityl group on carbohydrate by microflow reaction inhibiting migration of acetyl group. Synthetic Communications, 46(6), 526-531. Retrieved from [Link]

-

Yadav, V. K., et al. (2018). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). ACS Omega, 3(8), 9971–9978. Retrieved from [Link]

-

Yadav, V. K., et al. (2018). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). ACS Omega, 3(8), 9971–9978. Retrieved from [Link]

-

Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. Retrieved from [Link]

-

Li, Z., et al. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. Molecules, 21(7), 924. Retrieved from [Link]

-

ResearchGate. (2025). Selective Deprotection of Trityl Group on Carbohydrate by Microflow Reaction Inhibiting Migration of Acetyl Group | Request PDF. ResearchGate. Retrieved from [Link]

-

Gholamzadeh, Z., et al. (2014). Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanoporous silica-based sulfonic acid. Comptes Rendus Chimie, 17(10), 994-1001. Retrieved from [Link]

-

Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

-

Oreate AI Blog. (2025). The Role of TSCL and Pyridine in Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Monitor by TLC. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Role of TSCL and Pyridine in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chromatography [chem.rochester.edu]

Application Note: Chemoselective Deprotection of 6-O-Trityl-p-Nitrophenyl-α/β-D-Glucopyranoside

[1]

Abstract & Strategic Context

The synthesis of p-nitrophenyl glycosides (pNP-glycosides) is a cornerstone in the development of chromogenic substrates for glycosidase assays. A common synthetic route involves the selective protection of the primary hydroxyl group (C6) with a trityl (triphenylmethyl, Trt) group to allow regioselective modification of secondary hydroxyls.

The Challenge: The subsequent removal of the trityl group presents a chemoselectivity paradox. Trityl ethers are acid-labile, but so is the p-nitrophenyl glycosidic linkage. Furthermore, the p-nitro group is susceptible to reduction, ruling out standard hydrogenolysis (

The Solution: This guide details two field-proven protocols—Acetic Acid Solvolysis (Method A) and TFA-Silane Scavenging (Method B)—optimized to cleave the bulky trityl group while maintaining the integrity of the sensitive anomeric linkage and the nitro functionality.

Mechanistic Underpinnings[2][3]

Understanding the reaction mechanism is vital for troubleshooting. The reaction is a specific acid-catalyzed hydrolysis (

-

Protonation: The ether oxygen at C6 is protonated.

-

Fragmentation: The C-O bond cleaves to release the free sugar and the resonance-stabilized trityl cation (

). -

Quenching: The lipophilic trityl cation reacts with a nucleophile (water) to form triphenylmethanol (

), which precipitates or is removed chromatographically.

Visualization: Reaction Pathway

Figure 1: Mechanistic pathway of acid-catalyzed detritylation. Note the divergence where the stable trityl cation must be quenched effectively to prevent retritylation.

Experimental Protocols

Method A: The "Golden Standard" (80% Acetic Acid)

Best for: Large-scale batches (>1g), cost-efficiency, and maximum safety for the glycosidic bond.

Materials

-

Substrate: p-Nitrophenyl 6-O-trityl-D-glucopyranoside

-

Reagent: Glacial Acetic Acid (AcOH)

-

Solvent: Deionized Water

-

Equipment: Round-bottom flask, reflux condenser, oil bath, rotary evaporator.

Protocol Steps

-

Preparation: In a round-bottom flask, suspend the substrate in an 80% (v/v) aqueous acetic acid solution. Use approximately 10-15 mL of solution per gram of substrate.

-

Note: The starting material may not fully dissolve initially; this is normal.

-

-

Reaction: Heat the mixture to 60–80°C with stirring.

-

Monitoring: The solid will dissolve as the reaction proceeds. Monitor by TLC (System: DCM/MeOH 9:1). Look for the disappearance of the high-Rf trityl spot and the appearance of the lower-Rf free sugar.

-

Duration: Typically 1–4 hours.[1] Do not exceed 80°C to avoid hydrolyzing the pNP-glycosidic bond.

-

-

Workup:

-

Cool the solution to room temperature.

-

Precipitation (Optional): If the concentration is high, triphenylmethanol may precipitate. Filter it off.

-

Concentration: Evaporate the solvent under reduced pressure.

-

Critical Step: Acetic acid is difficult to remove. Co-evaporate with Toluene (3x) to azeotropically remove residual AcOH.

-

-

Purification: The residue will contain the product and triphenylmethanol.

-

Triturate with cold diethyl ether or hexane (dissolves triphenylmethanol, leaves pNP-Glc solid).

-

Filter to collect the pNP-Glc. Recrystallize from Ethanol/Water if necessary.

-

Method B: The "Fast Track" (TFA/DCM)

Best for: Small scales (<100mg), rapid synthesis, or substrates with other ester groups that might migrate in hot acetic acid.

Materials

-

Solvent: Dichloromethane (DCM), anhydrous.[1]

-

Reagent: Trifluoroacetic acid (TFA).[1]

-

Scavenger: Triethylsilane (TES) or Methanol.

Protocol Steps

-

Dissolution: Dissolve the substrate in anhydrous DCM (approx. 20 mL/g) at 0°C (ice bath).

-

Acidification: Add TFA dropwise. Final concentration should be 1–5% (v/v).

-

Scavenging: Add 2 equivalents of Triethylsilane (TES). This irreversibly traps the trityl cation as Triphenylmethane (

), preventing equilibrium reversal.

-

-

Reaction: Stir at 0°C for 15 minutes, then warm to room temperature.

-

Duration: Reaction is usually complete within 30–60 minutes.

-

-

Quenching: Pour the mixture into saturated aqueous

to neutralize. -

Workup: Separate the organic layer.[1] The product (pNP-Glc) is polar; if it remains in the aqueous phase, wash the aqueous phase with DCM to remove trityl byproducts, then lyophilize the aqueous phase.

-

Alternative: If the product is in the organic phase (depending on other protecting groups), dry over

and concentrate.

-

Analytical Validation & Troubleshooting

Data Summary: Method Comparison

| Feature | Method A (80% AcOH) | Method B (TFA/DCM) |

| Temperature | 60–80°C | 0°C to RT |

| Time | 1–4 Hours | 0.5–1 Hour |

| Glycoside Stability | High (Mild conditions) | Moderate (Risk of anomeric cleavage if prolonged) |

| Byproduct Removal | Filtration/Trituration | Extraction/Column |

| Scalability | Excellent | Good |

Troubleshooting Guide

Figure 2: Decision tree for troubleshooting common deprotection issues.

Critical Chemoselectivity Analysis

Why Hydrogenolysis is Forbidden

While Benzyl (Bn) and Trityl (Trt) groups are often removed via hydrogenolysis (

-

Reaction:

-

Result: The nitro group reduces to an amino group (p-aminophenyl glycoside), destroying the chromogenic property required for enzymatic assays (p-nitrophenol is yellow; p-aminophenol is not useful in the same manner).

Why Lewis Acids ( , etc.) are Risky

Strong Lewis acids often used for ether cleavage can coordinate with the glycosidic oxygen, leading to anomeric cleavage or scrambling (

References

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.

-

Ekborg, G., et al. (1985). "Synthesis of p-nitrophenyl beta-glycosides of (1->6)-beta-D-galactopyranosyl-oligosaccharides." Carbohydrate Research, 142(2), 203-211.[2]

-

BenchChem. (2025).[1][3] "Experimental Conditions for Trityl Group Deprotection." Application Notes.

-

CymitQuimica. (2025). "p-Nitrophenyl β-D-glucopyranoside Product Data."

Troubleshooting & Optimization

Technical Support Center: Trityl Group Stability & Migration Control

The following technical guide serves as a specialized support center for researchers encountering stability issues with the Trityl (Triphenylmethyl, Trt) protecting group in carbohydrate chemistry.

Topic: Preventing Migration and Scrambling of Trityl Groups in Carbohydrate Synthesis Audience: Senior Chemists, Process Development Scientists Status: Active Guide [v 2.4]

Core Technical Overview

In carbohydrate synthesis, the Trityl (Trt) group is the industry standard for selectively protecting the primary hydroxyl group (O-6 in hexoses) due to its immense steric bulk.[1][2]